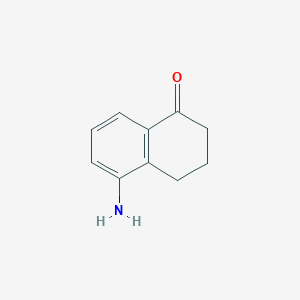

5-Amino-3,4-dihydronaphthalen-1(2H)-one

Description

5-Amino-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone derivative featuring an amino group at the 5-position of the naphthalene scaffold.

Propriétés

IUPAC Name |

5-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMLEKRIIOQCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467696 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41823-28-3 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the reduction of 5-nitro-3,4-dihydronaphthalen-1(2H)-one using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Pressure: Atmospheric pressure to 5 atm

Solvent: Ethanol or methanol

Industrial Production Methods:

In an industrial setting, the production of 5-Amino-3,4-dihydronaphthalen-1(2H)-one may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Amino-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be further reduced to form 5-amino-3,4-dihydronaphthalen-1-ol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 5-Amino-3,4-dihydronaphthalen-1-ol.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry:

5-Amino-3,4-dihydronaphthalen-1(2H)-one is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Biology:

In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor agonists.

Medicine:

Industry:

In the industrial sector, 5-Amino-3,4-dihydronaphthalen-1(2H)-one is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Amino-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 3,4-dihydronaphthalen-1(2H)-one, highlighting substituent positions, functional groups, and their implications:

Physicochemical Properties

- Amino vs. Methoxy/Nitro Groups: The amino group at position 5 enhances basicity and nucleophilicity compared to methoxy (electron-donating) and nitro (electron-withdrawing) groups. For example, 5-methoxy derivatives exhibit lower polarity (oil form) , while nitro analogs are crystalline solids with distinct NMR shifts .

- Thermal Stability : Methyl and trifluoromethyl groups (e.g., Jasmutone , fluoro-derivatives ) increase hydrophobicity and may enhance thermal stability.

Activité Biologique

5-Amino-3,4-dihydronaphthalen-1(2H)-one (often referred to as DHN) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- IUPAC Name : 5-Amino-3,4-dihydronaphthalen-1(2H)-one

- CAS Number : 11506505

- Structural Representation :

Antitumor Activity

Recent studies have demonstrated that derivatives of 5-amino-3,4-dihydronaphthalen-1(2H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that DHN derivatives showed potent activity against human breast cancer (MCF-7), liver cancer (HepG2), and lung adenocarcinoma (A549) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DHN Derivative A | MCF-7 | 15.0 |

| DHN Derivative B | HepG2 | 12.5 |

| DHN Derivative C | A549 | 18.0 |

These findings suggest that modifications to the DHN structure can enhance its anticancer properties, making it a viable candidate for further drug development .

Anti-inflammatory Effects

Another significant aspect of the biological activity of 5-amino-3,4-dihydronaphthalen-1(2H)-one is its potential as an anti-inflammatory agent. Research indicates that DHN derivatives can inhibit the NF-кB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines and provide therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism by which 5-amino-3,4-dihydronaphthalen-1(2H)-one exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : DHN may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : The compound may bind to receptors involved in signaling pathways that regulate cell growth and inflammatory responses.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated various DHN derivatives for their anticancer properties using the MTT assay against multiple human cancer cell lines. The results indicated that certain modifications to the amino group significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Case Study 2: Neuroinflammatory Effects

In another investigation focused on neuroinflammation, researchers tested the efficacy of DHN derivatives in models of neuroinflammatory diseases. The compounds demonstrated a capacity to reduce neuroinflammatory markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.